molecular formula C10H17FN4O B11734694 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11734694
M. Wt: 228.27 g/mol
InChI Key: OQWCPCOPIZDBQF-UHFFFAOYSA-N
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Description

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Amination: The amino group can be introduced through reductive amination or direct amination reactions.

    Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce primary amines or alcohols.

Scientific Research Applications

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2-chloroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(2-bromoethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
  • 3-amino-1-(2-iodoethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide lies in the presence of the fluoroethyl group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s biological activity, stability, and interactions with molecular targets.

Properties

Molecular Formula

C10H17FN4O

Molecular Weight

228.27 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H17FN4O/c1-7(2)5-13-10(16)8-6-15(4-3-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

OQWCPCOPIZDBQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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